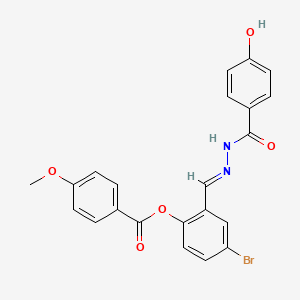![molecular formula C30H32N2O8S B12015331 Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)
Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、複素環式化合物のクラスに属する複雑な有機化合物です。これらの化合物は、環構造内に少なくとも2つの異なる元素の原子を有することを特徴としています。この特定の化合物は、硫黄原子と窒素原子の両方を含有する5員環であるチアゾール環を特徴としています。
準備方法
合成経路と反応条件
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。このプロセスは、チアゾール環やピロール環などの中間体の調製から始まり、特定の条件下でそれらをカップリングすることがあります。これらの反応で使用される一般的な試薬には、ブトキシベンゾイルクロリド、エトキシフェノール、および所望の生成物の形成を促進するさまざまな触媒が含まれます。
工業生産方法
工業環境では、この化合物の生産は、自動反応器を使用した大規模合成と反応条件の精密な制御によって行われる可能性があります。このプロセスは、収率と純度を最適化するために、最終製品が要求される仕様を満たしていることを確認するために、精製と品質管理のステップが組み込まれます。
化学反応の分析
反応の種類
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、次のものを含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、使用される条件と試薬に応じて、さまざまな生成物に酸化されます。
還元: 還元反応は、化合物内の官能基を変更し、新しい誘導体の形成につながる可能性があります。
置換: この化合物は、置換反応に関与し、1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな酸と塩基が含まれます。これらの反応の条件は異なりますが、通常、所望の結果を得るために制御された温度と圧力を含みます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、さまざまなヒドロキシル化またはケトン誘導体をもたらす可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、次のものを含む科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のための構成ブロックとして使用されます。
生物学: 抗菌性または抗がん性などの潜在的な生物学的活性を研究しました。
医学: 潜在的な治療効果の可能性と、創薬のためのリード化合物として調査されています。
産業: 新しい材料の開発または特定の化学プロセスにおける触媒として使用されています。
科学的研究の応用
Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
作用機序
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、さまざまな生物学的経路における役割を果たす酵素、受容体、またはその他のタンパク質を含む可能性があります。この化合物の効果は、これらの相互作用を通じて媒介され、細胞プロセスと機能の変化につながります。
類似の化合物との比較
類似の化合物
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルに類似する化合物には、チアゾール環またはピロール環を含む他の複素環式化合物が含まれます。例としては、次のようなものがあります。
- さまざまな置換基を持つチアゾール誘導体。
- さまざまな官能基を持つピロール誘導体。
独自性
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルの独自性は、明確な化学的および生物学的特性を付与する、官能基と環構造の特定の組み合わせにあります。
類似化合物との比較
Similar Compounds
Similar compounds to Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate include other heterocyclic compounds with thiazole or pyrrole rings. Examples might include:
- Thiazole derivatives with different substituents.
- Pyrrole derivatives with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
分子式 |
C30H32N2O8S |
|---|---|
分子量 |
580.6 g/mol |
IUPAC名 |
ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-5-8-15-40-20-12-9-18(10-13-20)25(34)23-24(19-11-14-21(33)22(16-19)38-6-2)32(28(36)26(23)35)30-31-17(4)27(41-30)29(37)39-7-3/h9-14,16,24,33-34H,5-8,15H2,1-4H3/b25-23- |
InChIキー |
GQMGJFPMXDXTPY-BZZOAKBMSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)/O |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)



![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)
